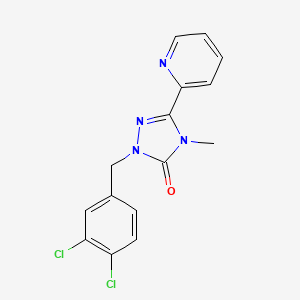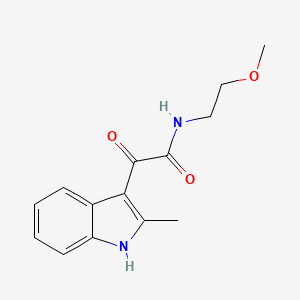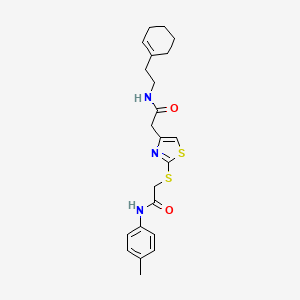![molecular formula C20H13FN2OS B2604247 N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 337923-99-6](/img/structure/B2604247.png)
N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide” is a chemical compound with the CAS Number: 337923-99-6. It has a molecular weight of 348.4 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H13FN2OS/c21-16-9-7-15 (8-10-16)20 (24)23-18-12-14 (13-22)6-11-19 (18)25-17-4-2-1-3-5-17/h1-12H, (H,23,24) . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, density, and melting point are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Novel Insecticides and Pest Management
A study by Tohnishi et al. (2005) discusses a compound with a unique structure showing strong insecticidal activity against lepidopterous pests, including resistant strains. This compound's novel mode of action and safety for non-target organisms make it a potential candidate for integrated pest management programs (Tohnishi et al., 2005).
Synthesis and Characterization of Derivatives
Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, exploring their crystal structures, thermal properties, and antibacterial activities. This work contributes to understanding the chemical and physical properties of such compounds, albeit not directly related to the specific compound (Lahtinen et al., 2014).
Antimicrobial and Anticancer Properties
Research by Gouda et al. (2010) on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, including cyano-substituted compounds, evaluated their antimicrobial agents. Some derivatives exhibited promising activities, indicating potential applications in developing new antimicrobial drugs (Gouda et al., 2010).
Photochromic and Sensing Properties
Rao and Desai (2014) synthesized 3-acylcoumarins with phenylsulfanyl/phenylsulfinyl/phenylsufonyl side chains to evaluate their photochromic and acetate ion sensing properties. This study highlights the potential use of such compounds in developing new materials with selective sensing capabilities (Rao & Desai, 2014).
Quantum Mechanical and Molecular Docking Studies
Chandralekha et al. (2019) conducted quantum mechanical, spectroscopic, and molecular docking studies on a similar compound, Bicalutamide, characterized by FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. This research provides insights into the molecular interactions and potential biological activities of such compounds (Chandralekha et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-cyano-2-phenylsulfanylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-16-9-7-15(8-10-16)20(24)23-18-12-14(13-22)6-11-19(18)25-17-4-2-1-3-5-17/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJABMWPEVXCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2604173.png)
![3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2604184.png)
![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
